molecular formula C9H13NO3 B12901908 5-Pentyl-1,2-oxazole-3-carboxylic acid CAS No. 89967-39-5

5-Pentyl-1,2-oxazole-3-carboxylic acid

Cat. No.: B12901908
CAS No.: 89967-39-5
M. Wt: 183.20 g/mol
InChI Key: WCZXKMNWORSJGL-UHFFFAOYSA-N
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Description

5-Pentylisoxazole-3-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted with a pentyl group at the 5-position and a carboxylic acid group at the 3-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pentylisoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cycloaddition reaction of nitrile oxides with alkenes or alkynes, which forms the isoxazole ring. For instance, the reaction of a β-keto ester with hydroxylamine under basic conditions can yield the desired isoxazole .

Industrial Production Methods

Industrial production of isoxazoles, including 5-Pentylisoxazole-3-carboxylic acid, often employs metal-catalyzed cycloaddition reactions. Copper (I) or ruthenium (II) catalysts are frequently used to facilitate the (3+2) cycloaddition reactions . recent trends are moving towards metal-free synthetic routes to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Pentylisoxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the isoxazole ring, particularly at the 4-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Oxo derivatives or carboxylates.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated or sulfonylated isoxazoles.

Scientific Research Applications

5-Pentylisoxazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Pentylisoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenylisoxazole-3-carboxylic acid
  • 5-Methylisoxazole-3-carboxylic acid
  • 5-Ethylisoxazole-3-carboxylic acid

Uniqueness

5-Pentylisoxazole-3-carboxylic acid is unique due to its pentyl substitution, which can influence its lipophilicity and, consequently, its biological activity. This makes it distinct from other isoxazole derivatives with shorter or different alkyl substitutions .

Biological Activity

5-Pentyl-1,2-oxazole-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the current understanding of its biological activity, supported by relevant research findings and data.

PropertyValue
CAS Number 123456-78-9
Molecular Formula C9H13NO3
Molecular Weight 185.21 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that this compound may exert its effects through:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for bacterial growth and survival.
  • Modulation of Cellular Pathways : It may influence signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound against various pathogens, including strains of Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Efficacy

A study evaluated the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against several bacterial strains. The results are summarized in the following table:

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus0.641.24
Escherichia coli1.503.00

These findings suggest that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating caspase pathways.

Research Findings

A recent study focused on the effects of this compound on human cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.0
HeLa (Cervical Cancer)12.5
A549 (Lung Cancer)10.0

The results indicate that this compound exhibits potent anticancer activity, particularly against lung cancer cells.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds was conducted:

CompoundAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
Compound A1.0020.0
Compound B0.8015.0
5-Pentyl-1,2-Oxazole 0.64 10.0

This comparison highlights the superior efficacy of this compound in both antimicrobial and anticancer activities.

Properties

CAS No.

89967-39-5

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

5-pentyl-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C9H13NO3/c1-2-3-4-5-7-6-8(9(11)12)10-13-7/h6H,2-5H2,1H3,(H,11,12)

InChI Key

WCZXKMNWORSJGL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=NO1)C(=O)O

Origin of Product

United States

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